molecular formula C11H19NO3 B2529282 N-Boc-(+/-)-amino-3-methylpent-4-enal CAS No. 1335041-89-8

N-Boc-(+/-)-amino-3-methylpent-4-enal

Cat. No.: B2529282
CAS No.: 1335041-89-8
M. Wt: 213.277
InChI Key: FBXKMLKJQUSVMI-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis

Mechanism of Action

Safety and Hazards

The product causes burns of eyes, skin and mucous membranes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported .

Biochemical Analysis

Biochemical Properties

The N-Boc-(+/-)-amino-3-methylpent-4-enal compound interacts with various enzymes, proteins, and other biomolecules. The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It protects amines by forming carbamates, which are less reactive .

Cellular Effects

The Boc group, to which it belongs, is known to be stable towards most nucleophiles and bases . This stability could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the Boc protecting group. The main method of Boc protection is the use of Boc anhydride . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Temporal Effects in Laboratory Settings

The Boc group is known to be stable and resistant to many conditions . This suggests that this compound could also exhibit stability and resistance to degradation over time.

Metabolic Pathways

The Boc group is known to be involved in the protection of amines, which are key functionalities in several compounds such as natural products, amino acids, and peptides .

Subcellular Localization

The Boc group is known to be used in peptide synthesis , suggesting that this compound could also be involved in processes within specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous production of Boc-protected amines with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-amino-3-methylpent-4-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Deprotection: Free amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-amino-3-methylpent-4-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for versatile synthetic applications and selective reactions that are not possible with other protected amino compounds .

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXKMLKJQUSVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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